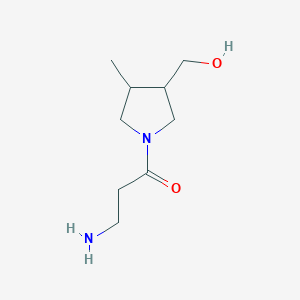

3-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Description

3-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a pyrrolidine-derived compound characterized by a propan-1-one backbone substituted with an amino group and a 3-(hydroxymethyl)-4-methylpyrrolidin-1-yl moiety. Its molecular formula is C₉H₁₆N₂O₂ (molecular weight: 184.24 g/mol) based on structural analogs described in –11.

Properties

IUPAC Name |

3-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7-4-11(5-8(7)6-12)9(13)2-3-10/h7-8,12H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCIQEMAPIGOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidinyl Propanol Derivatives

One common approach is the reductive amination of 3-(pyrrolidin-1-yl)propan-1-ol derivatives with formaldehyde and sodium cyanoborohydride to introduce methyl and hydroxymethyl substituents on the pyrrolidine ring.

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-(piperidin-4-yl)propan-1-ol + Formalin (formaldehyde) in acetonitrile, room temperature, 20 min | Formation of iminium intermediate | - |

| 2 | Addition of sodium cyanoborohydride and acetic acid, stirring 2 hours | Reductive amination to form methylated amine | 2.70 g oil after chromatography |

| 3 | Purification by silica gel chromatography with 2 M NH3/CH3OH in dichloromethane | Isolation of pure product | - |

This method yields 3-(1-methylpiperidin-4-yl)-propan-1-ol derivatives, which can be further functionalized to reach the target compound.

Catalytic Hydrogenation for Ring Saturation and Functional Group Introduction

Catalytic hydrogenation using rhodium-on-charcoal catalysts under hydrogen pressure is employed to reduce unsaturated precursors and introduce hydroxymethyl groups.

| Catalyst | Solvent | Temperature | Pressure | Duration | Outcome |

|---|---|---|---|---|---|

| 5% Rh/C | Water | 20-50 °C | 300 psi H2 | 4-4.5 hours | Saturated pyrrolidine ring with hydroxymethyl group |

This method is useful for converting 4-pyridinepropanol derivatives into saturated pyrrolidine analogs bearing hydroxymethyl groups.

Multi-Step Synthesis Involving Oxidation and Reduction

- Oxidation of alkyl side chains using potassium permanganate or similar oxidants to introduce hydroxyl groups.

- Subsequent reduction with lithium aluminum hydride to adjust oxidation states and obtain the hydroxymethyl substituent on the pyrrolidine ring.

These steps require careful control of reaction conditions to avoid over-oxidation or decomposition and to maintain the integrity of the amino and ketone functionalities.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reductive amination approach is widely used for introducing methyl groups on nitrogen atoms within pyrrolidine rings, which is a critical step toward synthesizing the target compound.

- Catalytic hydrogenation under mild aqueous conditions allows for selective reduction without affecting sensitive ketone groups.

- Oxidation and reduction steps enable the introduction of hydroxymethyl groups, essential for the biological activity of the compound.

- Chromatographic purification using silica gel and ammonia/methanol mixtures is effective for isolating pure products.

- The presence of hydroxymethyl and methyl substituents on the pyrrolidine ring significantly influences the compound's biological interactions, making precise synthetic control necessary.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and hydroxymethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- The trifluoromethyl analog () introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility due to fluorine’s hydrophobicity.

- Aromatic analogs () exhibit planar structures conducive to stacking interactions, contrasting with the pyrrolidine ring’s conformational flexibility in the target compound.

Biological Activity

3-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, often referred to as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This indicates the presence of amino, hydroxymethyl, and pyrrolidine functionalities, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with amino and hydroxymethyl groups have been reported to possess antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains.

- CNS Activity : The structural features suggest potential neuroactivity. Pyrrolidine derivatives are frequently investigated for their effects on neurotransmitter systems.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the amino group may interact with specific receptors or enzymes involved in neurotransmission or microbial inhibition.

Case Study 1: Antimicrobial Activity

A study conducted on similar pyrrolidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a moderate level of activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrrolidine Derivative A | 10 | S. aureus |

| Pyrrolidine Derivative B | 50 | E. coli |

Case Study 2: Neuropharmacological Effects

In preclinical trials, similar compounds have shown promise in modulating neurotransmitter release in animal models. For instance, one study reported that a related compound increased dopamine levels in the striatum, suggesting potential applications in treating neurodegenerative diseases.

Toxicity and Safety Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish its safety in long-term use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.